

# A Comparative Pharmacokinetic Analysis of SHR-1819 and Other Anti-IL-4R $\alpha$ Biologics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **CDD-1819**

Cat. No.: **B12383230**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) properties of SHR-1819, a novel anti-IL-4R $\alpha$  monoclonal antibody, with other biologics targeting the same pathway, including the established therapy dupilumab and another investigational antibody, AK120. The information presented is collated from preclinical and clinical studies to aid in the objective evaluation of these therapeutic agents.

## **Mechanism of Action: Targeting the IL-4/IL-13 Axis**

SHR-1819, dupilumab, and AK120 are all humanized monoclonal antibodies that target the alpha subunit of the interleukin-4 receptor (IL-4R $\alpha$ ).<sup>[1][2][3]</sup> This receptor is a common component of the Type I and Type II receptor complexes for both interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in type 2 inflammatory diseases.<sup>[4][5][6][7][8]</sup> By binding to IL-4R $\alpha$ , these biologics inhibit the signaling pathways of both IL-4 and IL-13, which are implicated in the pathophysiology of allergic diseases such as atopic dermatitis and asthma.<sup>[5][9]</sup>

[Click to download full resolution via product page](#)

**Figure 1:** IL-4 and IL-13 Signaling Pathway Inhibition by Anti-IL-4R $\alpha$  Antibodies.

## Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of SHR-1819, dupilumab, and AK120 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters in Mice

| Parameter                    | SHR-1819                              |
|------------------------------|---------------------------------------|
| Species                      | hIL-4/hIL-4R $\alpha$ transgenic mice |
| Dose                         | 50 mg/kg (SC and IV)                  |
| Half-life (t $\frac{1}{2}$ ) | 67.5 hours (SC)[10]                   |
| Bioavailability (F)          | 84.7% (SC)[10]                        |

Table 2: Phase I Clinical Pharmacokinetic Parameters in Healthy Adults

| Parameter                          | SHR-1819                                   | Dupilumab                                                                           | AK120                                 |
|------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------|
| Study Population                   | Healthy Subjects                           | Healthy Subjects                                                                    | Healthy Subjects                      |
| Dose (SC)                          | 60-720 mg (single dose)[1]                 | 75-600 mg (single dose)[11]                                                         | 15-600 mg (single ascending dose)[12] |
| Time to Max Concentration (Tmax)   | 4-7 days[1]                                | ~1 week[11]                                                                         | Not explicitly stated                 |
| Mean Half-life (t <sup>1/2</sup> ) | 2.88 - 5.97 days (for 120-720 mg doses)[1] | Not explicitly stated for single dose in healthy adults                             | Not explicitly stated                 |
| Clearance (CL)                     | Decreased with increasing dose[1]          | Linear CL: 0.13 L/day; also shows non-linear, concentration-dependent clearance[11] | Not explicitly stated                 |
| Bioavailability (F)                | Not explicitly stated                      | 60.7%[13]                                                                           | Not explicitly stated                 |
| Volume of Distribution (Vd)        | Not explicitly stated                      | Central Volume: 2.74 L[13]                                                          | Not explicitly stated                 |

Table 3: Pharmacokinetic Parameters in Patient Populations

| Parameter                        | Dupilumab                                               | AK120                                                                        |
|----------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------|
| Study Population                 | Adults with Atopic Dermatitis or Asthma                 | Adults with Atopic Dermatitis                                                |
| Dosing Regimen                   | 600 mg loading dose, then 300 mg every 2 weeks (SC)[11] | 75-300 mg once weekly or 300 mg every 2 weeks (multiple ascending doses)[12] |
| Steady State Concentration (Css) | Mean trough: ~70-80 mg/L[14]                            | Not explicitly stated                                                        |
| Time to Steady State             | By week 5[14]                                           | Not explicitly stated                                                        |

## Experimental Protocols

The pharmacokinetic parameters listed above were primarily determined through the analysis of serum concentrations of the respective drugs over time. A key methodology employed for this quantification is the enzyme-linked immunosorbent assay (ELISA).

### Pharmacokinetic Analysis via ELISA

**Objective:** To quantify the concentration of the monoclonal antibody (e.g., SHR-1819, dupilumab) in serum samples.

**General Principle:** A sandwich ELISA format is typically used. For "functional" drug concentration measurement, the assay is designed to detect the antibody that is capable of binding to its target.

**Methodology Outline:**

- **Coating:** Microtiter plates are coated with the recombinant target protein, in this case, human IL-4R $\alpha$ , which serves as the capture reagent.[\[13\]](#)[\[15\]](#)
- **Blocking:** The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
- **Sample Incubation:** Serum samples, along with a standard curve of known drug concentrations, are added to the wells. The therapeutic antibody in the samples binds to the IL-4R $\alpha$  coated on the plate.
- **Detection Antibody Incubation:** A secondary antibody that specifically binds to the therapeutic antibody is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). For dupilumab, a specific anti-dupilumab antibody is used for detection.  
[\[16\]](#)
- **Substrate Addition:** A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
- **Quantification:** The intensity of the signal is measured using a plate reader. The concentration of the drug in the unknown samples is determined by interpolating from the

standard curve.[\[17\]](#)

For SHR-1819, a validated ELISA method was used with a lower limit of quantitation of 10.0 ng/mL and an upper limit of quantitation of 200 ng/mL in human serum.[\[3\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4R $\alpha$  antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Preliminary Efficacy of IL4-R $\alpha$  Monoclonal Antibody AK120 in Both Healthy and Atopic Dermatitis Subjects: A Phase I, Randomized, Two-Part, Double-Blind, Placebo-Controlled, Dose-Escalation, First-In-Human Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4R $\alpha$  antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4 and interleukin-13 signaling connections maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-4 AND IL-13 EMPLOY DISCRETE SIGNALING PATHWAYS FOR TARGET GENE EXPRESSION IN ALTERNATIVELY ACTIVATED MONOCYTES/MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 9. Preclinical Development of SHR-1819, a Potent Humanized IL-4R $\alpha$  Antibody for Treating Type 2 Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Development of SHR-1819, a Potent Humanized IL-4R $\alpha$  Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Safety, Pharmacokinetics and Preliminary Efficacy of IL4-R $\alpha$  Monoclonal Antibody AK120 in Both Healthy and Atopic Dermatitis Subjects: A Phase I, Randomized, Two-Part, Double-

Blind, Placebo-Controlled, Dose-Escalation, First-In-Human Clinical Study - PubMed  
[pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Concentration-Response of Dupilumab in Patients With Seasonal Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic analysis of dupilumab in adult and adolescent patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of SHR-1819 and Other Anti-IL-4R $\alpha$  Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#pharmacokinetic-differences-between-shr-1819-and-other-biologics]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)